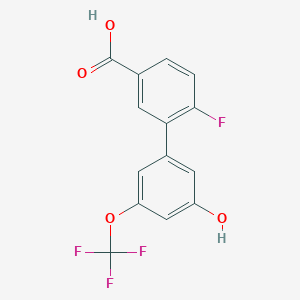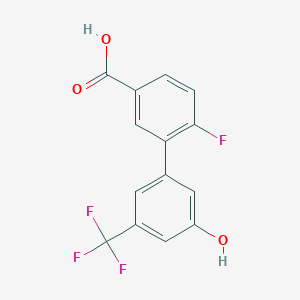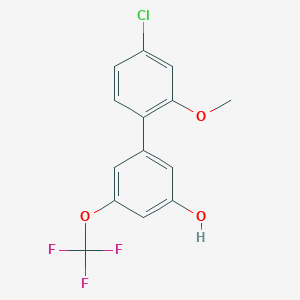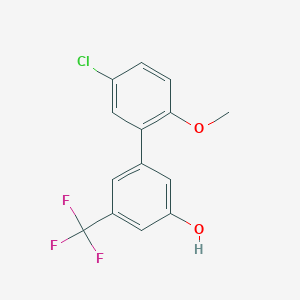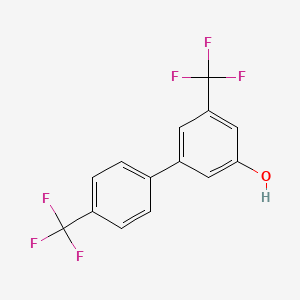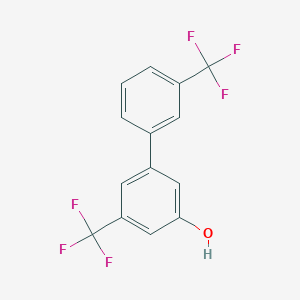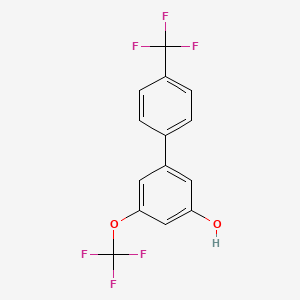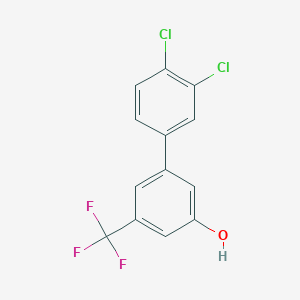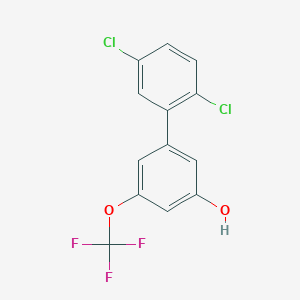
5-(2,5-Dichlorophenyl)-3-trifluoromethoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,5-Dichlorophenyl)-3-trifluoromethoxyphenol, 95% (5-DCP-3-TFP) is a phenolic compound with multiple applications in scientific research. It is a white crystalline solid with a molecular weight of 338.53 g/mol and a melting point of 122-124°C. It is soluble in methanol, ethanol, and ethyl acetate, and is insoluble in water. 5-DCP-3-TFP is used in a variety of applications, including synthesis, scientific research, and laboratory experiments. In
Mécanisme D'action
The mechanism of action of 5-(2,5-Dichlorophenyl)-3-trifluoromethoxyphenol, 95% is not fully understood. However, it is thought to act as an antioxidant by scavenging free radicals and inhibiting the production of reactive oxygen species. In addition, it is believed to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
In animal models, 5-(2,5-Dichlorophenyl)-3-trifluoromethoxyphenol, 95% has been found to have anti-inflammatory, antioxidant, and anti-cancer effects. It has also been found to reduce inflammation and oxidative stress in the liver, kidney, and heart. In addition, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and to inhibit the growth of some cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(2,5-Dichlorophenyl)-3-trifluoromethoxyphenol, 95% in laboratory experiments is its low cost and easy availability. In addition, it is relatively stable and can be stored at room temperature. However, it is important to note that the safety of 5-(2,5-Dichlorophenyl)-3-trifluoromethoxyphenol, 95% has not been fully established, and it should be handled with caution.
Orientations Futures
The potential applications of 5-(2,5-Dichlorophenyl)-3-trifluoromethoxyphenol, 95% in scientific research and laboratory experiments are numerous. Future research should focus on elucidating the mechanism of action of 5-(2,5-Dichlorophenyl)-3-trifluoromethoxyphenol, 95% and further exploring its anti-inflammatory, antioxidant, and anti-cancer properties. In addition, further studies should be conducted to evaluate the safety and toxicity of 5-(2,5-Dichlorophenyl)-3-trifluoromethoxyphenol, 95% in humans and animals. Finally, additional research should be conducted to explore the potential applications of 5-(2,5-Dichlorophenyl)-3-trifluoromethoxyphenol, 95% in drug development and other areas.
Méthodes De Synthèse
5-(2,5-Dichlorophenyl)-3-trifluoromethoxyphenol, 95% can be synthesized from 2,5-dichlorophenol and trifluoromethoxybenzaldehyde. The reaction is catalyzed by p-toluenesulfonic acid, and the product is isolated by recrystallization from methanol. The yield of the reaction is greater than 90%.
Applications De Recherche Scientifique
5-(2,5-Dichlorophenyl)-3-trifluoromethoxyphenol, 95% is used in a variety of scientific research applications, including studies of its antioxidant activity, anti-inflammatory effects, and anti-cancer properties. It has been found to inhibit the growth of some cancer cell lines, including human lung cancer cells, and to reduce the growth of tumors in animal models. In addition, 5-(2,5-Dichlorophenyl)-3-trifluoromethoxyphenol, 95% has been found to have antibacterial and antifungal activities.
Propriétés
IUPAC Name |
3-(2,5-dichlorophenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2F3O2/c14-8-1-2-12(15)11(5-8)7-3-9(19)6-10(4-7)20-13(16,17)18/h1-6,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFUHAMUSQZWHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=CC(=C2)OC(F)(F)F)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686699 |
Source


|
| Record name | 2',5'-Dichloro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261928-39-5 |
Source


|
| Record name | 2',5'-Dichloro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

